Cas no 81760-10-3 (1-Butanamine, 3-methyl-N-(2-methylpropyl)-)

1-Butanamine, 3-methyl-N-(2-methylpropyl)-, is a branched-chain aliphatic amine with the molecular formula C₉H₂₁N. This compound is characterized by its tertiary amine structure, which imparts moderate basicity and reactivity, making it suitable for use as an intermediate in organic synthesis. Its branched alkyl groups enhance steric hindrance, potentially influencing selectivity in chemical reactions. The compound's properties, including its solubility in organic solvents and stability under standard conditions, make it a practical choice for applications in pharmaceuticals, agrochemicals, and specialty chemical manufacturing. Its defined structure ensures consistent performance in synthetic pathways, particularly where controlled amine functionality is required.
1-Butanamine, 3-methyl-N-(2-methylpropyl)- structure
81760-10-3 structure
Product Name:1-Butanamine, 3-methyl-N-(2-methylpropyl)-
CAS No:81760-10-3
MF:C9H21N
MW:143.26974272728
CID:703162
PubChem ID:527115
Update Time:2025-08-05

1-Butanamine, 3-methyl-N-(2-methylpropyl)- Chemical and Physical Properties

Names and Identifiers

    • 1-Butanamine, 3-methyl-N-(2-methylpropyl)-
    • 3-methyl-N-(2-methylpropyl)butan-1-amine
    • AKOS000232326
    • 1-Butanamine, 3-methyl, N-(2-methylpropyl)
    • 81760-10-3
    • SCHEMBL7778093
    • GWMSJUSASQVTDR-UHFFFAOYSA-N
    • EN300-7086345
    • (3-methylbutyl)(2-methylpropyl)amine
    • DTXSID10335774
    • Inchi: 1S/C9H21N/c1-8(2)5-6-10-7-9(3)4/h8-10H,5-7H2,1-4H3
    • InChI Key: GWMSJUSASQVTDR-UHFFFAOYSA-N
    • SMILES: N(CC(C)C)CCC(C)C

Computed Properties

  • Exact Mass: 143.167399674g/mol
  • Monoisotopic Mass: 143.167399674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 5
  • Complexity: 67.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 12Ų

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Additional information on 1-Butanamine, 3-methyl-N-(2-methylpropyl)-

Introduction to 1-Butanamine, 3-methyl-N-(2-methylpropyl)- (CAS No. 81760-10-3) and Its Emerging Applications in Chemical and Pharmaceutical Research

The compound 1-Butanamine, 3-methyl-N-(2-methylpropyl)-, identified by the CAS number 81760-10-3, is a specialized organic molecule that has garnered significant attention in the fields of chemical synthesis and pharmaceutical development. This amine derivative, characterized by its complex branched structure, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. Its molecular formula and structural configuration contribute to its versatility, enabling its use in multiple synthetic pathways and applications.

At the core of understanding this compound lies its nomenclature, which reflects its intricate chemical composition. The name 1-Butanamine, 3-methyl-N-(2-methylpropyl)- explicitly denotes the presence of a butanamine backbone with substituents at specific positions. The 3-methyl group and the N-(2-methylpropyl) moiety are key structural features that influence its reactivity and functionality. Such structural details are critical for chemists and researchers who aim to harness its potential in drug discovery and material science.

In recent years, the pharmaceutical industry has seen a surge in the demand for novel intermediates that can facilitate the development of targeted therapies. The compound 1-Butanamine, 3-methyl-N-(2-methylpropyl)- has emerged as a promising candidate due to its ability to serve as a precursor in the synthesis of various pharmacologically active agents. Its unique amine functionality allows for further derivatization, enabling the creation of molecules with tailored biological activities. This has led to increased interest in exploring its role in medicinal chemistry.

One of the most compelling aspects of this compound is its utility in the synthesis of bioactive molecules that target specific biological pathways. Researchers have leveraged its structural framework to develop novel compounds with potential applications in treating neurological disorders, inflammatory conditions, and infectious diseases. The ability to modify its structure at multiple points provides chemists with a high degree of flexibility, allowing for the optimization of pharmacokinetic and pharmacodynamic properties.

The latest advancements in synthetic chemistry have further highlighted the importance of 1-Butanamine, 3-methyl-N-(2-methylpropyl)- as a building block. Modern techniques such as transition metal-catalyzed reactions and asymmetric synthesis have enabled more efficient and scalable production methods. These innovations have not only improved the availability of the compound but also opened new avenues for its application in complex molecular architectures.

In addition to its pharmaceutical applications, this compound has shown promise in materials science. Its ability to form stable derivatives with other functional groups makes it a valuable component in the development of advanced polymers and coatings. These materials exhibit enhanced mechanical properties and chemical resistance, making them suitable for use in industrial and technological applications.

The growing body of research on 1-Butanamine, 3-methyl-N-(2-methylpropyl)- underscores its significance as a versatile intermediate. Studies have demonstrated its role in facilitating cross-coupling reactions, which are essential for constructing complex organic molecules. Such reactions are pivotal in drug development, allowing for the efficient assembly of intricate molecular structures.

Furthermore, the compound's compatibility with green chemistry principles has made it an attractive choice for sustainable synthetic processes. Researchers have explored methods to minimize waste and reduce energy consumption during its production, aligning with global efforts to promote environmentally friendly practices.

The future prospects of 1-Butanamine, 3-methyl-N-(2-methylpropyl)- are promising, with ongoing research aimed at uncovering new applications and optimizing synthetic routes. As our understanding of molecular interactions continues to evolve, this compound is expected to play an increasingly important role in both academic research and industrial applications.

In conclusion, 1-Butanamine, 3-methyl-N-(2-methylpropyl)- (CAS No. 81760-10-3) is a multifaceted molecule with significant potential across multiple domains. Its unique structural features and reactivity make it an invaluable intermediate in pharmaceutical synthesis and materials science. As research progresses, we can anticipate even broader applications for this compound, further solidifying its importance in modern chemical research.

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